molecular formula C12H19N3O2S B229729 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline

2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline

Katalognummer B229729
Molekulargewicht: 269.37 g/mol
InChI-Schlüssel: XLYBFQOQURGOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS 1754 has been extensively studied for its potential therapeutic applications in various diseases, including stroke, thrombosis, and hypertension.

Wirkmechanismus

2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is activated by ADP, which leads to platelet aggregation and thrombus formation. 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting platelet aggregation and reducing thrombus formation.
Biochemical and Physiological Effects:
2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 has been shown to inhibit platelet aggregation and reduce thrombus formation in various animal models. This is believed to be due to its ability to block the P2Y1 receptor, which is involved in platelet activation and thrombus formation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors or pathways. However, one of the limitations of using 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 is its potential off-target effects, which can lead to false-positive or false-negative results.

Zukünftige Richtungen

There are several potential future directions for research on 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754. One area of interest is its potential use in the treatment of hypertension. Studies have shown that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 can reduce blood pressure in animal models of hypertension, suggesting that it may have potential as an anti-hypertensive agent.
Another area of interest is its potential use in the treatment of cancer. Studies have shown that the P2Y1 receptor is overexpressed in various types of cancer, including breast cancer and prostate cancer. This suggests that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 may have potential as an anti-cancer agent by inhibiting the P2Y1 receptor and reducing cancer cell proliferation.
Conclusion:
In conclusion, 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 is a selective antagonist of the P2Y1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit platelet aggregation and reduce thrombus formation has made it a promising candidate for the treatment of stroke, thrombosis, and hypertension. Further research is needed to fully understand its potential therapeutic applications and to identify any potential limitations or side effects.

Synthesemethoden

The synthesis of 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 involves several steps, starting with the reaction of 2-methyl-5-nitroaniline with piperazine in the presence of a reducing agent to form 2-methyl-5-(4-methylpiperazin-1-yl)nitrobenzene. This intermediate is then treated with sodium sulfite and hydrochloric acid to yield 2-methyl-5-(4-methylpiperazin-1-yl)sulfanyl)nitrobenzene. Finally, the nitro group is reduced using palladium on carbon and hydrogen gas to produce 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in stroke. Studies have shown that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 can reduce the size of cerebral infarction and improve neurological deficits in animal models of stroke. This is believed to be due to its ability to inhibit platelet aggregation and reduce thrombus formation, which can lead to ischemic stroke.
Another area of research is its potential use in thrombosis. 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 has been shown to inhibit platelet aggregation induced by ADP, which is a key mediator of thrombus formation. This suggests that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 may have potential as an anti-thrombotic agent.

Eigenschaften

Molekularformel

C12H19N3O2S

Molekulargewicht

269.37 g/mol

IUPAC-Name

2-methyl-5-(4-methylpiperazin-1-yl)sulfonylaniline

InChI

InChI=1S/C12H19N3O2S/c1-10-3-4-11(9-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3

InChI-Schlüssel

XLYBFQOQURGOQJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.